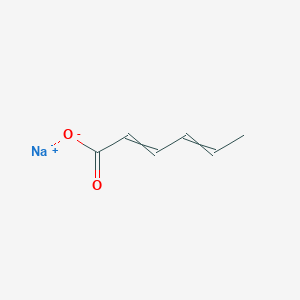
2-Bromopyridine-1-oxide chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromopyridine N-oxide hydrochloride is a chemical compound with the molecular formula C5H4BrNO·HCl and a molecular weight of 210.46 g/mol . It is a white to beige crystalline powder that is hygroscopic in nature . This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromopyridine N-oxide hydrochloride can be synthesized from 2-bromopyridine by oxidation to the N-oxide using a suitable peracid . The reaction conditions typically involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of 2-Bromopyridine N-oxide hydrochloride involves large-scale oxidation processes. The reaction is carried out in reactors with precise control over temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromopyridine N-oxide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion to pyridine N-oxide derivatives.
Reduction: Formation of 2-bromopyridine.
Substitution: Reaction with nucleophiles to form substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium iodide (NaI) in acetone or other polar solvents.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 2-Bromopyridine.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromopyridine N-oxide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Wirkmechanismus
The mechanism of action of 2-Bromopyridine N-oxide hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form complexes with metals and other compounds, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
2-Bromopyridine: An isomer of 2-Bromopyridine N-oxide hydrochloride, used as an intermediate in organic synthesis.
3-Bromopyridine: Another isomer with similar applications in organic synthesis.
2-Chloropyridine: A related compound with chlorine instead of bromine, used in similar chemical reactions.
Uniqueness: 2-Bromopyridine N-oxide hydrochloride is unique due to its N-oxide functional group, which imparts distinct reactivity compared to its non-oxidized counterparts. This functional group allows for the formation of specific complexes and derivatives that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C5H4BrClNO- |
|---|---|
Molekulargewicht |
209.45 g/mol |
IUPAC-Name |
2-bromo-1-oxidopyridin-1-ium;chloride |
InChI |
InChI=1S/C5H4BrNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H/p-1 |
InChI-Schlüssel |
FRYPQGMFDZBQEW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C(=C1)Br)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)



![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)





![7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole](/img/structure/B12506675.png)


